(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Description
(Z)-N-(5-Methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzothiazole core substituted with a methoxy group at position 5, a 4-nitrophenyl acrylamide moiety, and a pyridin-3-ylmethyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications. Its synthesis likely involves multi-step reactions, including condensation and functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
(Z)-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-9-10-21-20(13-19)25-23(32-21)26(15-17-3-2-12-24-14-17)22(28)11-6-16-4-7-18(8-5-16)27(29)30/h2-14H,15H2,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDULEIDKXNJAEF-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, with CAS number 895413-93-1, is a synthetic compound belonging to the class of acrylamides. This compound features a complex structure that includes a thiazole ring, a nitrophenyl group, and a pyridine moiety, suggesting potential for diverse biological activities. The presence of both electron-withdrawing and electron-donating substituents may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O4S |
| Molecular Weight | 446.5 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on methoxybenzoyl-thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division. A related study reported that certain thiazole derivatives had IC50 values in the subnanomolar range against cancer cell lines, indicating strong antiproliferative effects .
Case Study: In Vitro Anticancer Activity
- Compound : this compound
- Cell Lines Tested : U937 (human monocytic), B16-F10 (mouse melanoma)
- Results : Significant cytotoxicity observed with IC50 values ranging from 30 to 550 nM across various assays.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The nitrophenyl group is known for enhancing antibacterial activity. Studies have indicated that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with minimal resistance observed .
Antimicrobial Efficacy
- Pathogens Tested : Staphylococcus aureus, Streptococcus pneumoniae
- Minimum Inhibitory Concentrations (MIC) : Ranging from 0.015 to 0.25 µg/mL for various strains.
Anti-inflammatory Effects
The pyridine moiety in the compound may contribute to anti-inflammatory properties, as pyridine derivatives are often linked to reduced inflammatory responses in various models. This aspect is particularly relevant in the context of diseases like rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:
- Thiazole Ring : Essential for interaction with biological targets.
- Nitrophenyl Group : Enhances electron affinity, potentially increasing binding efficiency to target proteins.
- Pyridine Moiety : May facilitate solubility and bioavailability.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| (Z)-N-(5-methoxybenzo[d]thiazol-2-yl) | Anticancer | 0.004 μM |
| (Z)-N-(6-methoxybenzo[d]thiazol-2-yl) | Antimicrobial | 0.015 μg/mL |
| (Z)-N-(4-methoxybenzo[d]thiazol-2-yl) | Anti-inflammatory | Not specified |
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with compounds similar to (Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide:
- Anticancer Activity : Compounds containing thiazole and nitrophenyl groups have been reported to exhibit anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the nitrophenyl group in similar compounds has been linked to antimicrobial activity, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : The pyridine component is often associated with anti-inflammatory effects, suggesting that this compound could be explored for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be approached through various organic synthesis techniques:
- Condensation Reactions : Utilizing appropriate amines and acrylamide derivatives can yield the target compound through condensation reactions under controlled conditions.
- Microwave-Assisted Synthesis : This method can enhance reaction rates and yields, making it a valuable technique in synthesizing complex organic molecules efficiently.
Case Studies and Empirical Evidence
Several studies have explored the biological activities of thiazole and nitrophenyl derivatives:
- GSK-3β Inhibition : A related compound was identified as a selective inhibitor of glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell survival. This highlights the therapeutic potential of similar compounds in neurodegenerative diseases .
- Fluorescence Studies : Research into the fluorescence properties of derivatives has shown that modifications to the thiazole moiety can significantly impact their biological activity, particularly in inhibiting protein aggregation associated with diseases like Alzheimer's .
Potential Applications in Drug Development
Given its diverse biological activities, this compound could serve as a lead compound in drug development for:
- Cancer therapies
- Antimicrobial agents
- Anti-inflammatory drugs
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
(Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(p-Tolyl)Acrylamido]Acrylamide (Compound 5012)
- Substituents : Propylamine (alkyl chain) and p-tolyl (methyl-substituted phenyl) groups.
- Key Differences: Unlike the target compound, 5012 lacks the methoxybenzothiazole and pyridinylmethyl groups.
- Synthesis : Prepared via oxazolone ring-opening with n-propylamine, highlighting a simpler route compared to the target compound’s likely multi-step synthesis involving heterocyclic coupling .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Amides
NMR-Based Structural Analysis
- Methodology : As demonstrated in , NMR chemical shifts (e.g., regions A and B) reflect substituent-induced electronic environments. For the target compound, the 5-methoxybenzothiazole group would likely deshield adjacent protons, while the pyridinylmethyl group introduces anisotropic effects .
- Comparison : Analogues with nitro groups (e.g., 5012) show distinct shifts in aromatic regions, suggesting the target compound’s 4-nitrophenyl moiety may similarly influence its NMR profile .
Bioactivity and Pharmacological Profiles
Bioactivity Clustering
- Insight : Compounds with acrylamide/nitro groups cluster into groups with similar protein targets (e.g., kinases) and antimicrobial activity. The target compound’s 4-nitrophenyl group may enhance redox modulation, akin to nitro-containing antibiotics .
- Antimicrobial Potential: Pyridinylmethyl and methoxy groups could improve membrane penetration, as seen in benzothiazole derivatives with Gram-positive activity .
Structure-Activity Relationships (SAR)
- Pyridine vs.
Physicochemical Properties and Lumping Strategy
- Lumping Strategy : Per , compounds with benzothiazole, acrylamide, and nitro groups may be grouped as "electrophilic kinase inhibitors" or "nitroaromatic antimicrobials" for predictive modeling. This reduces computational complexity while retaining functional accuracy .
- Key Properties :
- logP : Estimated >3 (high lipophilicity due to nitro and benzothiazole groups).
- Solubility : Moderate in DMSO, low in aqueous buffers (pyridine improves slightly over alkyl analogues).
Q & A
Q. How to investigate synergistic effects with existing chemotherapeutic agents?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in dose-response matrices. Isobolograms and synergy heatmaps (CompuSyn software) quantify interactions. Validate in xenograft models with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
